1-(3,4-Dimethoxyphenyl)propane-1,3-diol
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Overview
Description
1-(3,4-Dimethoxyphenyl)propane-1,3-diol is an organic compound with the molecular formula C11H16O4 It is characterized by the presence of two methoxy groups attached to a benzene ring, which is further connected to a propane-1,3-diol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxyphenyl)propane-1,3-diol typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to introduce the propane-1,3-diol moiety. One common method involves the use of sodium borohydride (NaBH4) as a reducing agent to convert the aldehyde group to an alcohol group, followed by further functionalization to achieve the desired diol structure .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled reaction environments can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the diol groups.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups .
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)propane-1,3-diol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethoxyphenyl)propane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and reducing oxidative stress. It may also interact with enzymes and receptors involved in various biological processes, thereby exerting its effects .
Comparison with Similar Compounds
1-(3,4-Dimethoxyphenyl)propane-1,2-diol: This compound has a similar structure but differs in the position of the hydroxyl groups.
1-(3,4-Dimethoxyphenyl)ethane-1,2-diol: Another related compound with a shorter carbon chain.
1-(3,4-Dimethoxyphenyl)-2-(2-methoxyphenoxy)propane-1,3-diol: A more complex structure with additional functional groups.
Uniqueness: 1-(3,4-Dimethoxyphenyl)propane-1,3-diol is unique due to its specific arrangement of methoxy and hydroxyl groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
76788-37-9 |
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Molecular Formula |
C11H16O4 |
Molecular Weight |
212.24 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)propane-1,3-diol |
InChI |
InChI=1S/C11H16O4/c1-14-10-4-3-8(7-11(10)15-2)9(13)5-6-12/h3-4,7,9,12-13H,5-6H2,1-2H3 |
InChI Key |
ONMDAHJANCARQN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CCO)O)OC |
Origin of Product |
United States |
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